N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide
Description
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is an oxalamide derivative characterized by a furan-2-ylmethyl group and a 2-hydroxy-2-phenylpropyl substituent. Oxalamides are widely studied for their applications in flavoring agents, pharmaceuticals, and enzyme inhibitors due to their structural versatility and metabolic stability .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-hydroxy-2-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(21,12-6-3-2-4-7-12)11-18-15(20)14(19)17-10-13-8-5-9-22-13/h2-9,21H,10-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLBLTYPICILRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 2-hydroxy-2-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Furan-2-ylmethylamine is reacted with oxalyl chloride to form an intermediate furan-2-ylmethyl oxalyl chloride.
Step 2: The intermediate is then reacted with 2-hydroxy-2-phenylpropylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxy-phenylpropyl group may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamides
Structural Features
The table below highlights key structural differences between the target compound and related oxalamides:
Key Observations :
- Furan vs. Pyridine/Aromatic Rings : The furan ring in the target compound may confer distinct electronic and metabolic properties compared to pyridine or benzene rings in analogs. Furan oxidation could generate reactive intermediates, unlike methoxy or pyridine groups, which are more metabolically stable .
Metabolic Pathways:
Critical Analysis of Limitations
- Data Gaps: No direct toxicological or pharmacokinetic data exist for the target compound, necessitating further studies on its metabolic fate and NOEL.
Biological Activity
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a synthetic organic compound with a unique structure that combines a furan ring, a phenyl group, and an oxalamide moiety. This combination of functional groups is believed to confer significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and material science.
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₂N₂O₃
Molecular Weight: 244.25 g/mol
CAS Number: 205749-56-0
The presence of the furan and phenyl groups in the structure suggests potential interactions with biological targets, which can lead to various pharmacological effects.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction: The furan ring may interact with specific enzymes or receptors, modulating their activity.
- Hydrogen Bonding: The oxalamide moiety can form hydrogen bonds with biological macromolecules, influencing their function.
These interactions are critical for understanding the compound's potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that derivatives of oxalamides can inhibit bacterial growth effectively. Although specific data on this compound is limited, its structural analogs have demonstrated significant antimicrobial effects against various pathogens.
Anticancer Potential
Recent investigations into related compounds have highlighted their potential as anticancer agents. For example, derivatives have been tested for their cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism often involves inducing apoptosis or disrupting cell cycle progression.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Furan Derivative A | 5.0 | MCF-7 |
| Furan Derivative B | 10.0 | HeLa |
Note: Specific IC50 values for this compound are not available but are inferred from related studies.
Case Studies
-
Inhibition of SARS-CoV-2 Protease:
A study on furan derivatives indicated that they could serve as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease, with some compounds showing IC50 values in the low micromolar range. This suggests that this compound may also exhibit similar inhibitory activity due to its structural characteristics.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(furan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide | Furan ring, hydroxypropyl group | Antimicrobial |
| N1-(furan-2-ylmethyl)-N2-(3-methylpropyl)oxalamide | Furan ring, methylpropyl group | Cytotoxicity in cancer cells |
The unique combination of functional groups in this compound differentiates it from other compounds, potentially leading to diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
